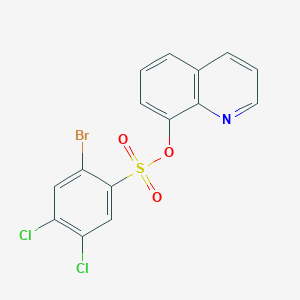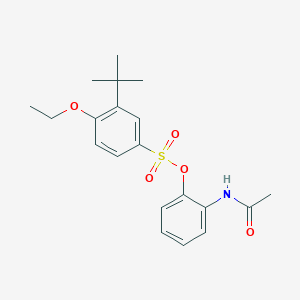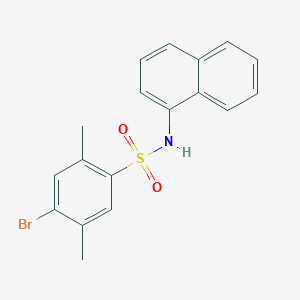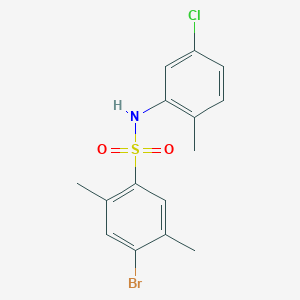
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate, also known as QBS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Wirkmechanismus
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate works by binding to the active site of PTP1B and blocking its enzymatic activity. This leads to an increase in insulin signaling and glucose uptake in cells, which results in improved glucose homeostasis and insulin sensitivity. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have a number of biochemical and physiological effects. It improves glucose homeostasis and insulin sensitivity by increasing insulin signaling and glucose uptake in cells. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate also inhibits the growth and proliferation of cancer cells by targeting PTP1B. In addition, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and has good solubility in organic solvents. However, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.
Zukünftige Richtungen
There are several future directions for research on Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate. One area of interest is the development of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate analogs with improved potency and selectivity for PTP1B. Another area of interest is the investigation of the effects of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate on other enzymes and signaling pathways, which could lead to the discovery of new therapeutic targets for diseases such as cancer and diabetes. Finally, the development of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate-based therapies for the treatment of these diseases is also an area of active research.
Conclusion
In conclusion, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a valuable tool for studying the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity, inhibit the growth and proliferation of cancer cells, and have anti-inflammatory and neuroprotective effects. While Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has some limitations for lab experiments, its potential for the development of new therapies for diseases such as cancer and diabetes makes it an important area of research.
Synthesemethoden
The synthesis of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate involves the reaction of 8-aminoquinoline with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been extensively used in scientific research as a tool to study the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has also been used to investigate the role of PTP1B in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2NO3S/c16-10-7-11(17)12(18)8-14(10)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRZUSOHMHJALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)



